![molecular formula C14H12BrNO B2878655 (Z)-N-(4-bromobenzylidene)-4-methylaniline oxide CAS No. 691376-79-1](/img/structure/B2878655.png)
(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide” is likely an organic compound containing a bromobenzylidene group attached to a methylaniline oxide. The “Z” denotes the configuration of the double bond, indicating that the highest priority groups on either side of the double bond are on the same side .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 4-bromo-4’-chloro benzylidene aniline was synthesized from 4-Bromobenzaldehyde and benzenesulphonylhydrazine .Molecular Structure Analysis
The molecular structure would likely be determined using techniques such as X-ray crystallography , NMR , and FTIR .Physical And Chemical Properties Analysis
The physical and chemical properties would likely be determined using techniques such as UV-vis spectroscopy, FTIR, and NMR . The compound’s reactivity could be analyzed by looking at the HOMO-LUMO energy gap and other quantum chemical descriptors .Scientific Research Applications
Electroanalytical Applications
A glassy carbon (GC) surface modified with a monolayer of 4-bromophenyl was examined as a voltammetric electrode for some redox systems . The modified electrode exhibited very slow electron transfer in comparison to the unmodified surface by factors which varied with the redox systems . This suggests that the compound could be used in electroanalytical applications and possibly in electrocatalysis .
Nonlinear Optical Material
The compound has been synthesized and purified by repeated recrystallization . Single crystals of the compound were grown in acetone solvent by slow evaporation at room temperature . The compound is a new derivative of the benzylideneaniline family and has been identified as a novel nonlinear optical material .
Synthesis of Polysubstituted Benzenes
The compound can be used in the synthesis of polysubstituted benzenes . A bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .
High-Purity Oxazolone Derivative
The compound is a high-purity oxazolone derivative . It offers a unique blend of reactivity and selectivity for advanced research and synthesis needs .
Mechanical Properties Study
The compound has been used in the study of different mechanical properties . Intermolecular interactions and crystal packing of three polymorphs of the title compound are described in the context of their different mechanical properties .
Advanced Research and Synthesis
The compound is available for scientific research needs . It is also known by registry numbers ZINC000004241926 . This compound is available from 2 suppliers, including Combi-Blocks, Inc., A2B Chem LLC .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-methylphenyl)methanimine oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMYUGXPZWALV-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Br)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.